ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
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Overview
Description
The compound contains several functional groups, including an ethyl group, a benzoate group, a sulfonyl group, an acetamido group, and an indole group. These groups are common in many organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the benzoate group can undergo reactions such as ester hydrolysis, while the sulfonyl group can participate in substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental analysis .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Anti-bacterial Study : A related compound, synthesized through a series of steps involving reactions with benzenesulfonyl chloride and ethyl isonipecotate, was studied for its anti-bacterial activity. The target compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria, indicating the potential of such compounds in developing antibacterial agents (Khalid et al., 2016).
Heterocycles in Asymmetric Synthesis : Research on the asymmetric intramolecular Michael reaction led to the creation of versatile chiral building blocks for alkaloid synthesis, showcasing the utility of similar compounds in synthesizing complex molecules with potential pharmacological activities (Hirai et al., 1992).
Molecular Docking and Anticancer Effects : A study investigated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, revealing significant anticancer potential. This highlights the compound's relevance in cancer research and therapy development (Eldeeb et al., 2022).
Applications in Developing Antimicrobial Agents
- Synthesis of N-substituted Acetamide Derivatives : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. This work emphasizes the role of similar compounds in discovering new antimicrobial agents (Iqbal et al., 2017).
Exploration of Antioxidant and Anticholinesterase Activities
- Sulfonyl Hydrazones and Biological Activities : The synthesis of sulfonyl hydrazone having piperidine derivatives was explored for antioxidant capacity and anticholinesterase activity. The study showcases the multifaceted biological activities that compounds like ethyl 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate might exhibit, furthering our understanding of their potential therapeutic uses (Karaman et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity with other compounds, or exploring its use in fields such as medicine or materials science .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-2-35-26(32)19-10-12-20(13-11-19)27-24(30)18-36(33,34)23-16-29(22-9-5-4-8-21(22)23)17-25(31)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAARGPAPMHNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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